molecular formula C17H16N2OS B11113960 4-(4-Methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

4-(4-Methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B11113960
M. Wt: 296.4 g/mol
InChI Key: GEAYTMBRNRHJQO-UHFFFAOYSA-N
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Description

4-(4-METHOXYPHENYL)-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxyphenyl group, a thiocarbonyl group, and a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYPHENYL)-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with cyclohexanone in the presence of ammonium acetate to form an intermediate. This intermediate then undergoes cyclization and thiocarbonylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENYL)-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit monoamine oxidase (MAO) and interact with serotonin receptors, contributing to its potential antidepressant and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-METHOXYPHENYL)-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its combination of a quinoline ring system with a thiocarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C17H16N2OS/c1-20-12-8-6-11(7-9-12)16-13-4-2-3-5-15(13)19-17(21)14(16)10-18/h6-9H,2-5H2,1H3,(H,19,21)

InChI Key

GEAYTMBRNRHJQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=S)NC3=C2CCCC3)C#N

Origin of Product

United States

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